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Compound Focus: Laquinimod

CAS No.: 248281-84-7
Cat. No.: S532492

The table below summarizes key DLT and safety findings from clinical trials.

Get Quote

o Doses Primary Dose-Limiting
Indication / . o Recommended/Safe Key
Associated Toxicities | Safety o
Study Phase . . Doses Citations
with DLT Signals
Relapsing- 1.2 mg/day Cardio- and 0.6 mg/day (oral) [2] [1][2]
Remitting MS (oral) cerebrovascular adverse
(Phase 3, events [1] [2]
CONCERTO)
Primary 1.5 mg/day Cardiovascular adverse 0.6 mg/day (oral) [2] [2]
Progressive MS  (oral) events [2]
(Phase 2,
ARPEGGIO)
RRMS Dose- Upto 2.7 No increased incidence Up to 2.7 mg was safely [1]
Escalation mg/day (oral)  of AEs with escalation; administered in this
(Phase 1) lab changes (liver short-term study [1]
enzymes, CRP) were
mostly non-significant [1]
Non-infectious 0.6,1.2,1.8 No dose-limiting 0.6 - 1.8 mg/day (topical)  [3] [4]
Uveitis (Phase mg/day (eye toxicities reported,; [3][4]
1, LION Study) drops) well-tolerated with no

systemic AEs [3] [4]

© 2026 Smolecule. All rights reserved.

1/6

Tech Support


https://www.smolecule.com/products/s532492?utm_src=pdf-body
https://www.smolecule.com/products/s532492?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC5577769/
https://multiplesclerosisnewstoday.com/news-posts/2016/09/26/change-in-clinical-trial-dose-laquinimod-marked-by-fda/
https://multiplesclerosisnewstoday.com/news-posts/2016/09/26/change-in-clinical-trial-dose-laquinimod-marked-by-fda/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5577769/
https://multiplesclerosisnewstoday.com/news-posts/2016/09/26/change-in-clinical-trial-dose-laquinimod-marked-by-fda/
https://multiplesclerosisnewstoday.com/news-posts/2016/09/26/change-in-clinical-trial-dose-laquinimod-marked-by-fda/
https://multiplesclerosisnewstoday.com/news-posts/2016/09/26/change-in-clinical-trial-dose-laquinimod-marked-by-fda/
https://multiplesclerosisnewstoday.com/news-posts/2016/09/26/change-in-clinical-trial-dose-laquinimod-marked-by-fda/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5577769/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5577769/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5577769/
https://www.activebiotech.com/en/projects/laquinimod/
https://www.activebiotech.com/en/mfn_news/positive-results-from-active-biotechs-clinical-phase-i-lion-study-to-be-presented-at-aao-2025-in-october/
https://www.activebiotech.com/en/projects/laquinimod/
https://www.activebiotech.com/en/mfn_news/positive-results-from-active-biotechs-clinical-phase-i-lion-study-to-be-presented-at-aao-2025-in-october/
https://www.activebiotech.com/en/projects/laquinimod/
https://www.activebiotech.com/en/mfn_news/positive-results-from-active-biotechs-clinical-phase-i-lion-study-to-be-presented-at-aao-2025-in-october/
https://www.smolecule.com/products/s532492?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Experimental Protocols for Safety Assessment

For researchers investigating laquinimod's safety profile, here are methodologies derived from clinical

studies.

Protocol 1: Clinical Safety and Tolerability Monitoring

This protocol is based on Phase 1-3 clinical trials in MS [1] [5].

¢ Primary Objective: To assess the safety, tolerability, and dose-limiting toxicities of escalating oral
doses of laquinimod in a patient population.
e Key Endpoints:
o Incidence of Adverse Events (AEs) and Serious AEs (SAEs): Particularly monitoring for
cardiovascular and cerebrovascular events [1] [2].
o Clinical Laboratory Tests: Shifts in liver enzymes (ALT, AST), C-reactive protein (CRP),
fibrinogen, and pancreatic amylase [1].
o Vital Signs and Physical Examinations.
¢ Recommended Methodology:
o Study Design: Randomized, double-blind, placebo-controlled, dose-escalation trial.
o Dosing Cohorts: Establish separate cohorts for escalating doses (e.g., in 0.3 mg increments
from 0.9 mg).
o Safety Monitoring Schedule: Conduct in-clinic visits for clinical examinations and safety labs
at screening, baseline, and days 7, 14, 21, and 28.
o Stopping Rules: Predefine safety stopping rules, e.g., for ALT/AST = 3 x upper limit of normal.
A Data Monitoring Committee (DMC) should review safety data in real-time and can
recommend dose discontinuation due to DLT [2].

Protocol 2: Immunological Biomarker Analysis

This sub-study protocol assesses the in vivo immunomodulatory effects related to laquinimed's mechanism

[1].

e Primary Objective: To evaluate the dose-dependent effect of laquinimod on specific immune cell
populations, such as 6-sulpho LacNAc+ dendritic cells (slanDCs).

¢ Key Endpoint: Significant dose-dependent decreases in slanDC frequency compared to placebo [1].

e Recommended Methodology:
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o Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) from patients at
baseline and scheduled intervals during treatment.

o Cell Processing: Isolate PBMCs using standard density gradient centrifugation.

o Flow Cytometry: Stain cells with antibodies against relevant surface markers (e.g., for
slanDCs) and analyze frequency and phenotype using flow cytometry.

The workflow for these clinical and biomarker studies follows a structured path from design to analysis:
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Key Takeaways for Researchers

¢ Route of Administration is Critical: The DLT profile of laquinimod is highly route-dependent. Oral
administration shows a defined cardiovascular DLT ceiling, while topical ocular administration has not
reached DLT in clinical studies [1] [4] [2].

¢ Adherence to Safety Monitoring is Essential: Implementing a rigorous safety monitoring plan with
predefined stopping rules and an independent DMC is a best practice for clinical development, as
demonstrated by the timely action taken in the CONCERTO trial [2].

¢ Mechanistic Insights from Biomarkers: Incorporating biomarker studies (e.g., slanDC frequency)
can provide early evidence of biological activity and support the understanding of the drug's
mechanism, even in safety-focused trials [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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